molecular formula C6H2BrF4N B569395 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine CAS No. 1156542-30-1

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B569395
CAS No.: 1156542-30-1
M. Wt: 243.987
InChI Key: CFKUMEAWTPZERA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl functional groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.

Mechanism of Action

Safety and Hazards

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is considered hazardous. It has acute oral toxicity and can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involve its use in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety . It is expected that many novel applications of this compound will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 5-fluoro-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

    Electrophilic Aromatic Substitution: The fluorine and trifluoromethyl groups can direct electrophiles to specific positions on the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) in acidic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Palladium-Catalyzed Coupling: Formation of biaryl compounds.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other electrophile-substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoropyridine: Similar structure but lacks the trifluoromethyl group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atom.

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the fluorine atom.

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKUMEAWTPZERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Copper iodide (1.51 g) and potassium fluoride (0.46 g) were subjected to a reduced pressure (1 Ton) using a vacuum pump, and were heated with a heat gun for 20 minutes while stirring slowly. Under the argon atmosphere, 13 ml of N-methylpyrrolidine and 1.13 g of trifluoromethyltrimethylsilane were added at room temperature, and a temperature was elevated to 50° C. over 20 minutes. After further stirring for 1 hour, 2 g of 2-bromo-5-fluoro-4-iodopyridine was added, and the mixture was stirred for 23 hours. After allowing to cool; the reaction solution was poured into a 12% aqueous ammonia solution, and the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.8 g of 2-bromo-5-fluoro-4-trifluoromethylpyridine.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.51 g
Type
catalyst
Reaction Step Five

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